4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-methoxy-2-methylbenzene sulfonamide core linked to a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline moiety. Its molecular formula is C21H25N3O4S (calculated molecular weight: 427.51 g/mol). The structural complexity arises from the tetrahydroquinoline ring system, which is substituted with a propanoyl group at the 1-position, and the sulfonamide group at the 6-position. This design is typical of bioactive molecules targeting enzymes or receptors where sulfonamide groups act as key pharmacophores, such as carbonic anhydrase inhibitors or kinase modulators .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-13-16(7-9-18(15)22)21-27(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMNGMTCGVBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and sulfonamide formation. The process begins with the acylation of a benzene derivative, followed by reduction to introduce the propanoyl group. The final step involves the formation of the sulfonamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
- Molecular Formula : C9H9N3O3S2
- Molecular Weight : 271.31 g/mol
- Key Differences: Replaces the tetrahydroquinoline-propanoyl moiety with a 1,3,4-thiadiazole ring. Reduced molecular weight and simpler structure. Solubility: Slightly soluble in chloroform, methanol, and DMSO, likely due to the polar thiadiazole ring .
2,4,5-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 344.43 g/mol
- Key Differences: Features a 2-oxo-tetrahydroquinoline group instead of a propanoyl-substituted tetrahydroquinoline. Contains three methyl groups on the benzene ring, increasing lipophilicity (logP: 3.394) compared to the target compound. Physicochemical Properties: Lower water solubility (logSw: -3.65) due to higher hydrophobicity .
4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Molecular Formula : C21H28N2O3S
- Molecular Weight : 388.5 g/mol
- Key Differences: Substitutes the propanoyl group with a propyl chain and adds an ethyl linker between the sulfonamide and tetrahydroquinoline. Increased molecular weight and flexibility due to the ethyl spacer. Applications: Structural flexibility may enhance binding to protein targets with extended hydrophobic pockets .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Propanoyl vs. Oxo/Propyl Groups: The propanoyl group in the target compound introduces a ketone functionality, which may engage in hydrogen bonding with target proteins, whereas the propyl group in ’s compound prioritizes hydrophobic interactions.
- Methoxy Positioning : The 4-methoxy group on the benzene sulfonamide is conserved across all analogs, suggesting its role in electronic modulation or steric shielding .
Physicochemical Properties
Biological Activity
Chemical Structure
- IUPAC Name : 4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Molecular Formula : C_{17}H_{22}N_{2}O_{3}S
- Molecular Weight : 342.44 g/mol
Properties
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the tetrahydroquinoline moiety suggests potential neuroactive properties as well.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. For instance, a related study demonstrated that benzene sulfonamide derivatives exhibited significant antibacterial activity against various strains of bacteria, indicating a potential for further exploration in this area .
Cardiovascular Effects
Recent research has focused on the cardiovascular implications of sulfonamide derivatives. An isolated rat heart model was used to evaluate the impact of certain benzene sulfonamides on perfusion pressure and coronary resistance. The results indicated that specific derivatives could effectively reduce these parameters, suggesting a vasodilatory effect that may be mediated through calcium channel inhibition .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | Decreased |
| Compound 4 | 0.001 | Significant Decrease |
| Compound 5 | 0.001 | Moderate Decrease |
Case Study 1: Antibacterial Activity
In a study evaluating various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, it was found that modifications to the benzene ring significantly enhanced antimicrobial potency. The introduction of methoxy and methyl groups increased lipophilicity, facilitating better membrane penetration .
Case Study 2: Cardiovascular Research
A study involving the administration of benzene sulfonamides to rats revealed a consistent decrease in coronary resistance over time when measured against controls. This effect was attributed to the compounds' ability to modulate calcium channels in cardiac tissues .
Inhibition of Folic Acid Synthesis
The primary mechanism for the antimicrobial activity of sulfonamides is competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Calcium Channel Modulation
The cardiovascular effects may be attributed to the compounds' interaction with L-type calcium channels, leading to vasodilation and reduced cardiac workload. This mechanism aligns with findings from studies on related compounds showing similar effects on perfusion pressure and coronary resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
